![molecular formula C22H22O4 B188542 9,10-Ethanoanthracene-11,12-dicarboxylic acid, 9,10-dihydro-, diethyl ester CAS No. 93368-53-7](/img/structure/B188542.png)
9,10-Ethanoanthracene-11,12-dicarboxylic acid, 9,10-dihydro-, diethyl ester
Overview
Description
9,10-Ethanoanthracene-11,12-dicarboxylic acid, 9,10-dihydro-, diethyl ester is a complex organic compound known for its unique structural properties. This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features an ethano bridge between the 9 and 10 positions of the anthracene ring system. The diethyl ester functional groups are attached to the 11 and 12 positions, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Ethanoanthracene-11,12-dicarboxylic acid, 9,10-dihydro-, diethyl ester typically involves a Diels-Alder reaction between anthracene and maleic anhydride, followed by esterification. The reaction conditions often include:
Refluxing: the reactants in an organic solvent such as xylene or toluene.
Catalysts: like Lewis acids (e.g., aluminum chloride) to enhance the reaction rate.
Purification: steps such as recrystallization from suitable solvents to obtain the pure product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
9,10-Ethanoanthracene-11,12-dicarboxylic acid, 9,10-dihydro-, diethyl ester undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding anhydrides or other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Lewis acids for facilitating substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
Polymer Engineering
One of the primary applications of 9,10-ethanoanthracene derivatives is in the synthesis of high-performance polymers. A notable study demonstrated the synthesis of chiral diacid monomers containing L-phenylalanine and 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximido units. These monomers were utilized in the preparation of optically active polyamides through direct polycondensation with various aromatic diamines under microwave dielectric heating conditions. The resulting polyamides exhibited high thermal stability and solubility in organic solvents, making them suitable for advanced applications in coatings and aerospace materials .
Host-Guest Chemistry
The compound has been extensively studied for its host-guest chemistry properties. Research comparing the host behavior of trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid with various guest molecules (such as xylene and ethylbenzene) revealed significant selectivity in complex formation. For instance, the compound demonstrated enhanced selectivity for para-xylene when recrystallized from equimolar mixtures of ortho-xylene and para-xylene . This selectivity is attributed to specific interactions between the host compound and guest molecules, which offers potential applications in separation technologies and sensor development.
Organic Synthesis
In organic synthesis, derivatives of 9,10-ethanoanthracene have been employed as intermediates for the preparation of more complex organic molecules. For example, a study highlighted the use of trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid as a precursor for synthesizing various functionalized compounds through carbon-carbon bond formation reactions . This versatility underscores its significance in developing new synthetic pathways in organic chemistry.
Fluorescent Materials
The diethyl ester form of 9,10-ethanoanthracene derivatives has also been explored for its fluorescent properties. Research indicates that these compounds can be incorporated into polymer matrices to create materials with enhanced optical properties suitable for applications in light-emitting devices and sensors . The incorporation of such compounds can lead to improved performance characteristics such as brightness and stability under operational conditions.
Case Study 1: Polyamide Synthesis
A series of novel optically active polyamides were synthesized using L-phenylalanine-derived monomers containing 9,10-dihydro-9,10-ethanoanthracene units. The polyamides exhibited thermal stability with decomposition temperatures exceeding 400 °C and showed promise for high-temperature applications in electronics and aerospace industries .
Case Study 2: Host Selectivity
An investigation into the host selectivity of trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid revealed that it could selectively encapsulate specific isomers from binary mixtures. The selectivity coefficients indicated strong preference patterns that could be exploited in industrial separation processes .
Mechanism of Action
The mechanism by which 9,10-Ethanoanthracene-11,12-dicarboxylic acid, 9,10-dihydro-, diethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid: A closely related compound with similar structural features but different ester groups.
9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride: Another derivative with an anhydride functional group instead of ester groups.
Uniqueness
The diethyl ester functional groups in 9,10-Ethanoanthracene-11,12-dicarboxylic acid, 9,10-dihydro-, diethyl ester confer unique solubility and reactivity properties, making it distinct from its analogs. These properties enhance its utility in various chemical and industrial applications .
Biological Activity
9,10-Ethanoanthracene-11,12-dicarboxylic acid, 9,10-dihydro-, diethyl ester (commonly referred to as diethyl 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate) is a compound of interest in organic chemistry and materials science due to its unique structural features and potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, including its interactions with biological systems and potential applications.
- Molecular Formula : C21H24O4
- Molecular Weight : 356.42 g/mol
- CAS Number : 111030-73-0
Biological Activity Overview
Research indicates that compounds similar to diethyl 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate exhibit various biological activities. These include:
- Antioxidant properties : Compounds with similar structures have been shown to scavenge free radicals effectively.
- Host behavior : The compound has demonstrated selective host behavior in complexing with various small molecules, which can be crucial for drug delivery systems.
Selectivity in Host Behavior
A significant study investigated the host behavior of trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid in the presence of pyridine and its derivatives. The results showed that this compound selectively enclathrated certain guest molecules over others:
- Selectivity Coefficients :
- For 2-methylpyridine (2MP) and pyridine (PYR): K = 8.3
- For 3-methylpyridine (3MP) and pyridine (PYR): K = 7.1
This selectivity suggests potential applications in molecular recognition and separation technologies .
Case Studies
-
Complexation Studies :
A study compared the host behavior of trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid with its dimethyl ester in the presence of xylene and ethylbenzene. The trans compound exhibited significant selectivity for para-xylene (p-Xy), with selectivities reaching up to 96.6% in certain equimolar mixtures . -
Thermal Stability and Polymer Applications :
Research has shown that incorporating diethyl 9,10-dihydro-9,10-ethanoanthracene derivatives into polyamide matrices enhances thermal stability and mechanical properties. These polymers are categorized as high-performance materials due to their superior characteristics .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
diethyl tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O4/c1-3-25-21(23)19-17-13-9-5-7-11-15(13)18(20(19)22(24)26-4-2)16-12-8-6-10-14(16)17/h5-12,17-20H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAFCEQAGCSSBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10918485 | |
Record name | Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10918485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93368-53-7, 83742-19-2 | |
Record name | 9,10-Ethanoanthracene-11,12-dicarboxylic acid, 9,10-dihydro-, diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093368537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC122907 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122907 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10918485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.